

In Vitro Cytotoxicity of Antitumor Agent-133: A Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-133

Cat. No.: B15135625

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Disclaimer: The designation "**Antitumor agent-133**" is not universally unique and has been attributed to several distinct investigational compounds in scientific literature. This guide provides an in-depth overview of the in vitro cytotoxicity profiles for the most prominently cited molecules matching this description: Anticancer agent 133 (Compound Rh2), a rhodium-based complex; RM-133, an aminosteroid derivative; and MRTX1133, a selective KRASG12D inhibitor. Researchers should verify the specific identity of their "**Antitumor agent-133**" before proceeding with any experiments.

Anticancer agent 133 (Compound Rh2)

Anticancer agent 133 (also known as compound Rh2) is a rhodium(III)-picolinamide complex that has demonstrated cytotoxic and antimetastatic properties. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy^[1].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Anticancer agent 133 against various cancer cell lines.

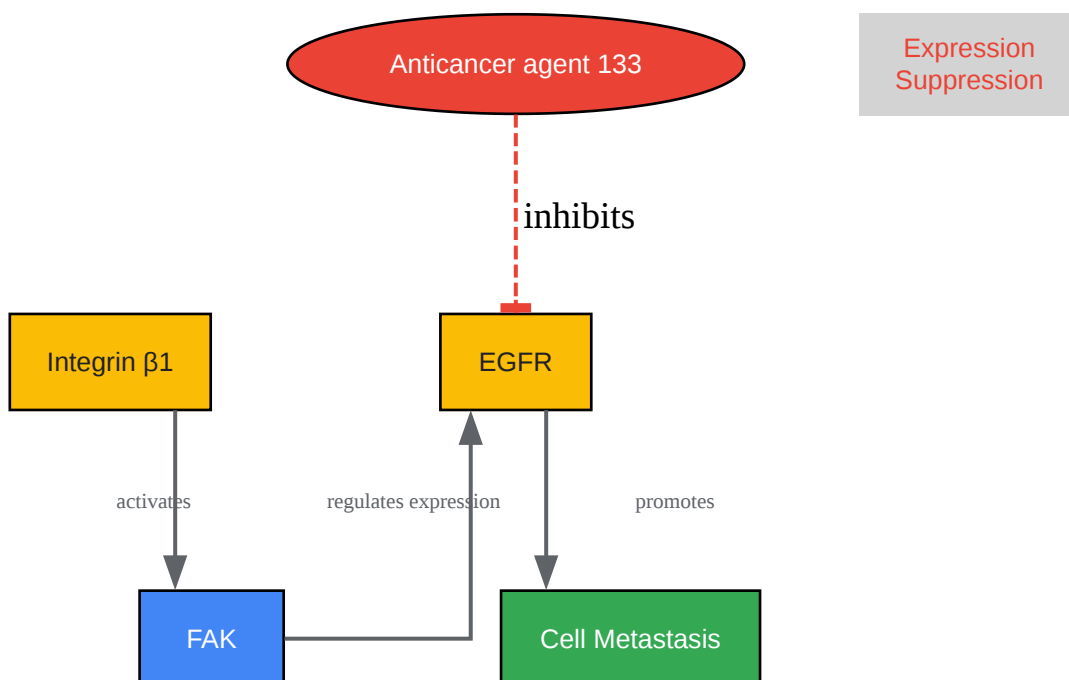
Cell Line	Cancer Type	Incubation Time	IC50 (μM)
Huh1	Hepatocellular Carcinoma	48 hours	17.13
Huh7	Hepatocellular Carcinoma	48 hours	8.27

Data sourced from MedChemExpress.[2]

Mechanism of Action & Signaling Pathways

Anticancer agent 133 exerts its antitumor effects through multiple mechanisms. It is known to induce programmed cell death through both apoptosis and autophagy[1]. Furthermore, it inhibits cell metastasis by suppressing the expression of the Epidermal Growth Factor Receptor (EGFR), a process mediated by FAK-regulated integrin $\beta 1$ [1].

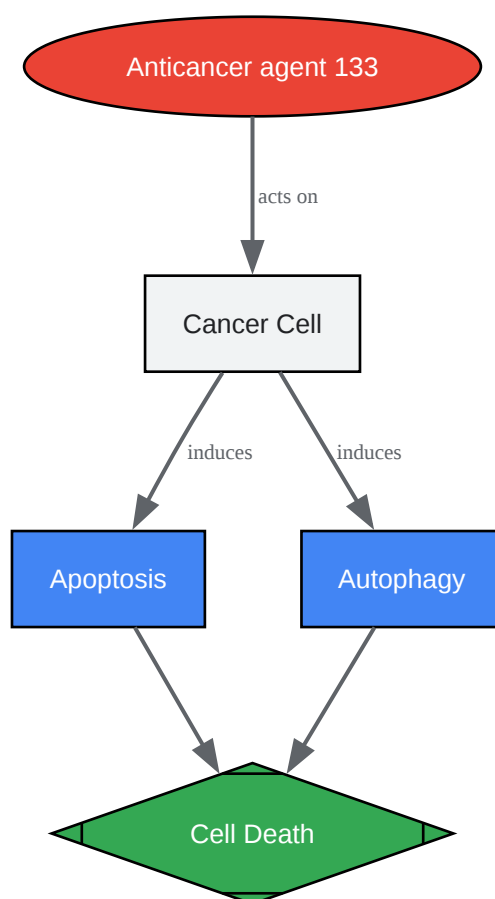
The agent's anti-metastatic activity is linked to its ability to downregulate EGFR expression. This is achieved by interfering with the Focal Adhesion Kinase (FAK) and integrin $\beta 1$ signaling axis, which is crucial for cell adhesion, migration, and survival.



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Caption: FAK-Integrin $\beta 1$ regulation of EGFR and inhibition by Anticancer agent 133.

Anticancer agent 133 triggers two distinct programmed cell death pathways: apoptosis (Type I) and autophagy (Type II). This dual mechanism enhances its cytotoxic efficacy against cancer cells.



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Caption: Dual induction of apoptosis and autophagy by Anticancer agent 133.

RM-133 (Aminosteroid Derivative)

RM-133 is an aminosteroid derivative that has demonstrated potent in vitro and in vivo antitumor activity against aggressive cancers such as ovarian and pancreatic cancer[3].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for RM-133, highlighting its efficacy in the low micromolar range.

Cell Line	Cancer Type	Incubation Time	IC50 (μM)
OVCAR-3	Ovarian Cancer	72 hours	0.8
PANC-1	Pancreatic Cancer	72 hours	0.3
MCF-7	Breast Cancer	3 days	0.1
T-47D	Breast Cancer	3 days	0.1
LNCaP	Prostate Cancer	3 days	3.0
HL-60	Leukemia	3 days	0.1

Data sourced from PLoS One and a related research poster.

Mechanism of Action

The precise signaling pathway of RM-133 is not as extensively detailed in the provided search results. However, its potent cytotoxic activity suggests a mechanism that effectively halts cell proliferation in a variety of cancer cell lines. The compound exhibits a high selectivity index, indicating a greater cytotoxic effect on cancer cells compared to normal cells.

MRTX1133 (KRASG12D Inhibitor)

MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRASG12D mutant protein, a key driver in many cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for MRTX1133, demonstrating its high potency and selectivity for KRASG12D-mutant cells.

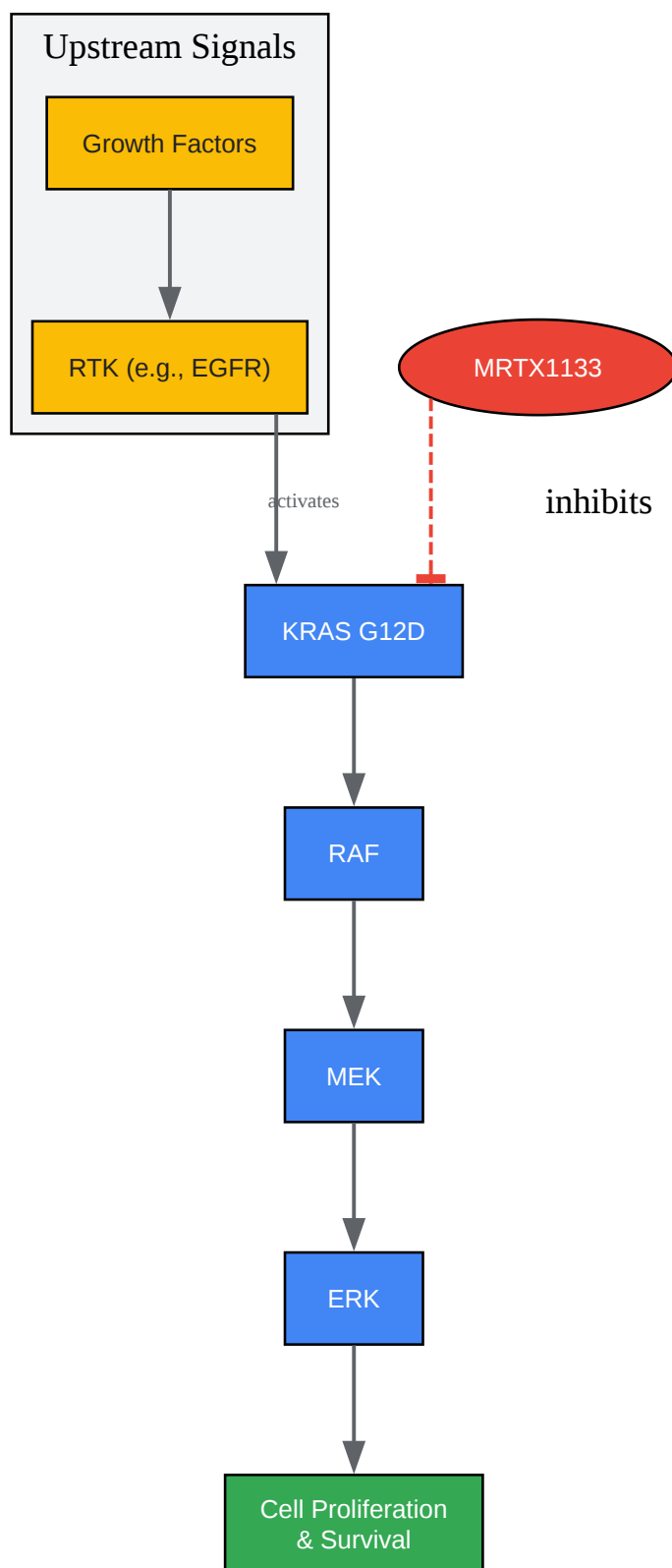
Cell Line	Cancer Type	KRAS Mutation	IC50 (nM)
AsPc-1	Pancreatic	G12D	~7-10
SW1990	Pancreatic	G12D	~7-10
MIA PaCa-2	Pancreatic	G12C	3.1
Multiple KRASG12D lines	Various	G12D	Median ~5
KRASWT lines	Various	Wild-Type	>1,000-fold selectivity

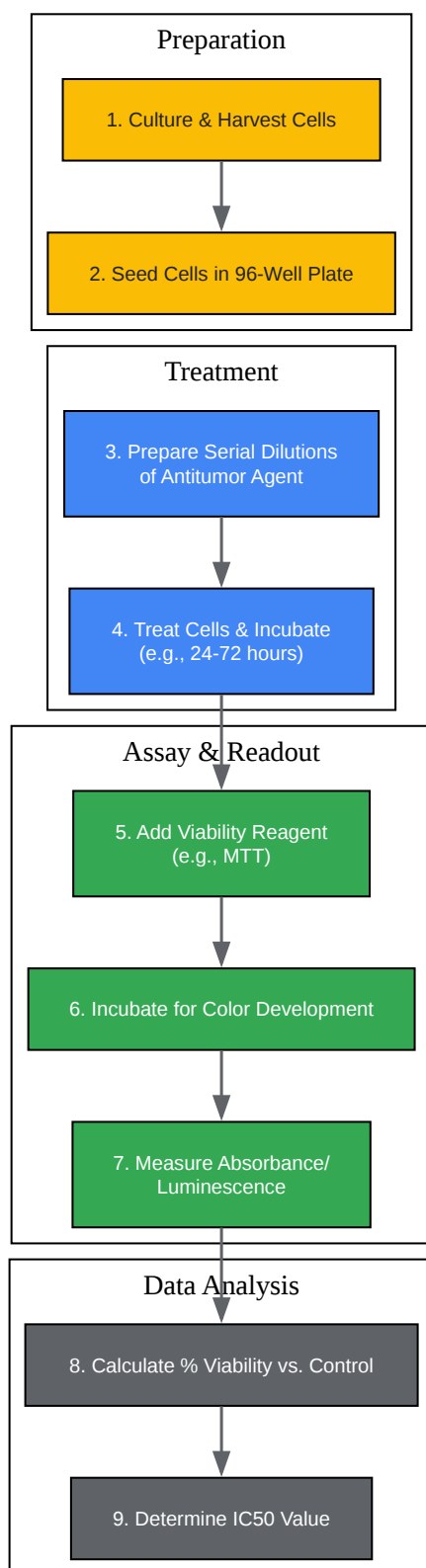
Data compiled from studies on MRTX1133.

Mechanism of Action & Signaling Pathways

MRTX1133 directly binds to the KRASG12D protein, locking it in an inactive state. This prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation and survival.

By inhibiting KRASG12D, MRTX1133 effectively blocks the signal cascade that leads to uncontrolled cell growth.





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